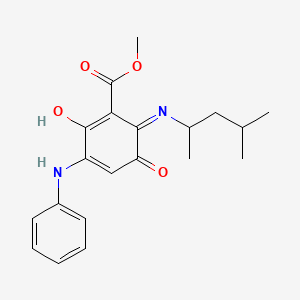
Ethyl 3-(1,3-thiazol-5-ylmethyl)piperidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(1,3-thiazol-5-ylmethyl)piperidine-3-carboxylate is a heterocyclic compound that contains both a thiazole and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1,3-thiazol-5-ylmethyl)piperidine-3-carboxylate typically involves the reaction of ethyl 3-piperidinecarboxylate with a thiazole derivative. One common method is the nucleophilic substitution reaction where the thiazole derivative is introduced to the piperidine ring under basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(1,3-thiazol-5-ylmethyl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives of the original compound .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Ethyl 3-(1,3-thiazol-5-ylmethyl)piperidine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity, while the piperidine ring can interact with receptors in the nervous system, modulating their function . These interactions can lead to various biological effects, including antimicrobial, anticancer, and neuroprotective activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl piperidine-3-carboxylate: Lacks the thiazole ring, making it less versatile in terms of chemical reactivity and biological activity.
Thiazole derivatives: Compounds like thiazole-4-carboxylic acid have similar biological activities but lack the piperidine ring, which limits their applications in certain fields.
Uniqueness
Ethyl 3-(1,3-thiazol-5-ylmethyl)piperidine-3-carboxylate is unique due to the presence of both thiazole and piperidine rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C12H18N2O2S |
|---|---|
Poids moléculaire |
254.35 g/mol |
Nom IUPAC |
ethyl 3-(1,3-thiazol-5-ylmethyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C12H18N2O2S/c1-2-16-11(15)12(4-3-5-13-8-12)6-10-7-14-9-17-10/h7,9,13H,2-6,8H2,1H3 |
Clé InChI |
XDAVOENUPFUJON-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCCNC1)CC2=CN=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


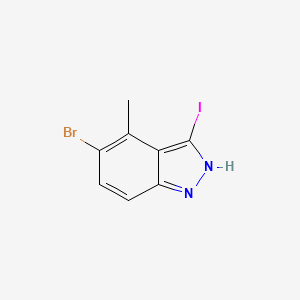





![S-[[2,5-Dihydro-1-hydroxy-2,2,5,5-tetra(methyl-d3)-1H-pyrrol-3-yl-4-d]methyl-d2] methanesulfonothioate](/img/structure/B13845730.png)
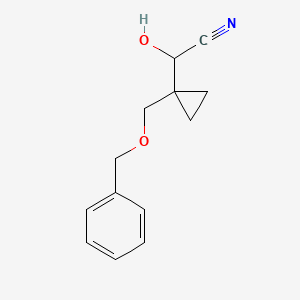
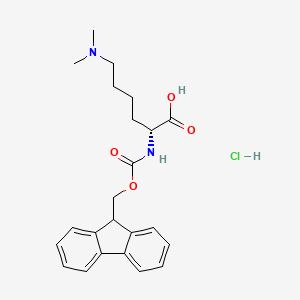

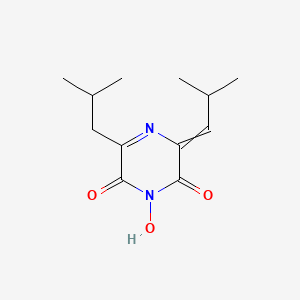
![N-Acetyl-D-[2,3-13C2]neuraminic Acid](/img/structure/B13845764.png)
